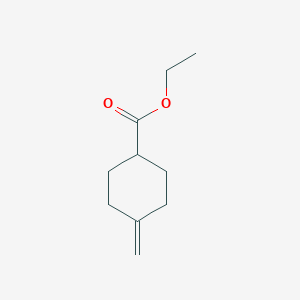

Ethyl 4-methylenecyclohexanecarboxylate

Description

Propriétés

IUPAC Name |

ethyl 4-methylidenecyclohexane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O2/c1-3-12-10(11)9-6-4-8(2)5-7-9/h9H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLVGFWIRQAUWDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCC(=C)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50569137 | |

| Record name | Ethyl 4-methylidenecyclohexane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50569137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145576-28-9 | |

| Record name | Ethyl 4-methylidenecyclohexane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50569137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Lithium Diisopropylamide (LDA)-Mediated Deprotonation

In a representative procedure, methyltriphenylphosphonium bromide (37.1 g, 104 mmol) is suspended in tetrahydrofuran (THF, 500 mL) at 0°C. LDA (1.2 equivalents) is added dropwise to form a reactive ylide, followed by the addition of ethyl 4-oxocyclohexanecarboxylate (16.1 g, 94.4 mmol). After warming to room temperature and stirring overnight, the mixture is quenched with saturated ammonium chloride, extracted with ethyl acetate, and purified via silica gel chromatography. This method yields 12.1 g of this compound as a pale yellow oil.

Key Parameters:

-

Base : LDA provides strong deprotonation, enabling high ylide reactivity.

-

Solvent : THF facilitates optimal ylide stability and substrate solubility.

-

Yield : ~70% (based on starting ketone).

Potassium tert-Butoxide (KO-tBu)-Mediated Deprotonation

An alternative protocol employs KO-tBu as a base. Methyltriphenylphosphonium bromide (3.15 g, 8.82 mmol) is suspended in THF (20 mL) at 0°C, followed by KO-tBu addition. Ethyl 4-oxocyclohexanecarboxylate is introduced dropwise, and the reaction proceeds for 16 hours. Workup involves aqueous quenching, ether extraction, and chromatography, yielding 3.5 g of product.

Comparative Analysis:

-

Base Efficiency : KO-tBu offers cost advantages but may require longer reaction times.

-

Scalability : LDA-based methods are preferred for industrial-scale synthesis due to faster kinetics.

Catalytic Hydrogenation of Ethyl 4-Methylcyclohex-3-ene-1-carboxylate

Ethyl 4-methylcyclohex-3-ene-1-carboxylate (CAS 20292-15-3) serves as a viable precursor. Hydrogenation over palladium catalysts selectively reduces the double bond, yielding the saturated analog. However, this method is less common due to competing over-reduction pathways.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Large-scale production often employs continuous reactors to enhance efficiency. Ethyl 4-oxocyclohexanecarboxylate and methyltriphenylphosphonium bromide are fed into a tubular reactor with LDA, maintaining temperatures below 10°C. Automated quenching and extraction systems improve yield consistency.

Purification Strategies

-

Distillation : High-purity product (>98%) is obtained via fractional distillation under reduced pressure (bp 85–90°C at 15 mmHg).

-

Chromatography : Silica gel chromatography (hexanes/EtOAc 7:1) resolves minor byproducts, albeit with higher operational costs.

Reaction Optimization and Challenges

Byproduct Formation

Phosphine oxide derivatives are common byproducts, necessitating rigorous washing with acidic aqueous solutions.

Solvent Selection

THF remains the solvent of choice, though dichloromethane has been explored for improved ylide stability in acidic conditions.

Data Tables

Table 1: Comparison of Wittig Reaction Conditions

| Base | Solvent | Temperature | Time | Yield (%) |

|---|---|---|---|---|

| LDA | THF | 0°C → RT | 12 h | 70 |

| KO-tBu | THF | 0°C → RT | 16 h | 55 |

Table 2: Physical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₄O₂ |

| Molecular Weight | 166.22 g/mol |

| Boiling Point | 85–90°C (15 mmHg) |

| Density | 1.02 g/cm³ |

Analyse Des Réactions Chimiques

Types of Reactions: Ethyl 4-methylenecyclohexanecarboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: It can be reduced to form alcohols.

Substitution: It can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.

Major Products Formed:

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Ethyl 4-methylenecyclohexanecarboxylate has several applications in scientific research:

Chemistry: It is used as an intermediate in organic synthesis for the preparation of more complex molecules.

Biology: It is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug synthesis.

Industry: It is used in the production of fragrances and cosmetics due to its unique chemical properties.

Mécanisme D'action

The mechanism of action of Ethyl 4-methylenecyclohexanecarboxylate involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Structural and Functional Group Differences

The table below highlights key structural variations among ethyl 4-methylenecyclohexanecarboxylate and its analogs:

Pharmaceutical Relevance

This compound derivatives are intermediates in antifungal agents (e.g., icofungipen analogs) . In contrast, ethyl 4-oxocyclohexanecarboxylate is a precursor for ketone-based drug candidates .

Stability and Reactivity

- The methylene group in this compound increases susceptibility to polymerization under acidic conditions compared to methyl-substituted analogs .

- Amino-substituted derivatives (e.g., ethyl 3-amino-4-methylcyclohexane-1-carboxylate) exhibit enhanced water solubility, making them suitable for aqueous-phase reactions .

Activité Biologique

Ethyl 4-methylenecyclohexanecarboxylate is a chemical compound that has garnered attention due to its potential biological activities, particularly in pharmacology and organic synthesis. This article aims to detail the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

- IUPAC Name : this compound

- Molecular Formula : C₉H₁₈O₂

- Molecular Weight : 158.24 g/mol

- Appearance : Colorless liquid

- Solubility : Soluble in organic solvents, slightly soluble in water

Mechanisms of Biological Activity

Research indicates that this compound may influence various biological pathways due to its structural characteristics. The compound's methylene group may interact with biological receptors or enzymes, potentially affecting neurotransmitter systems. Preliminary studies suggest that it could have applications in treating conditions related to neurotransmitter imbalances.

Key Mechanisms:

- Neurotransmitter Modulation : Similar compounds have shown potential in modulating neurotransmitter activity, suggesting that this compound may exhibit similar properties.

- Enzyme Inhibition : The structure may allow for interaction with specific enzymes, inhibiting or enhancing their activity.

Case Studies and Research Findings

- Neuropharmacological Effects

- Synthesis and Biological Evaluation

- Toxicological Assessment

Comparative Analysis

To better understand the unique properties of this compound, a comparison with other related compounds is useful:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| Ethyl cyclohexanecarboxylate | Ester | Moderate enzyme inhibition |

| Ethyl 4-oxocyclohexanecarboxylate | Ketone | Antimicrobial properties |

| Ethyl 4-amino-2-methylcyclohexanecarboxylate | Amino Acid Derivative | Neurotransmitter modulation |

Future Directions

Further research is essential to elucidate the full spectrum of biological activities associated with this compound. Key areas for future investigation include:

- Mechanistic Studies : Detailed exploration of its interactions at the molecular level.

- Clinical Trials : Investigating therapeutic applications in human subjects.

- Environmental Impact Assessments : Understanding how this compound behaves in biological systems and its potential ecological effects.

Q & A

Basic Research Questions

Q. What are the common synthesis routes for Ethyl 4-methylenecyclohexanecarboxylate, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via methylenation of oxo esters using reagents like Tebbe’s reagent or Wittig-type protocols. For example, describes a procedure where ethyl 2-(tert-butoxycarbonylamino)-4-oxocyclohexanecarboxylate undergoes methylenation to yield the target compound with 63% efficiency. Optimization involves controlling reaction temperature (e.g., reflux in THF) and stoichiometric ratios of reagents. Monitoring via TLC (Rf = 0.6 in n-hexane/EtOAc 4:1) ensures reaction progress .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR are critical for confirming structure. reports δ = 4.78–4.86 ppm (methylene protons) and δ = 144.5 ppm (C=CH₂), consistent with the exo-methylene group.

- XRD : Used to resolve stereochemical ambiguities. highlights how XRD distinguishes envelope vs. half-chair conformations in cyclohexene derivatives, applicable to analogous systems .

- Elemental Analysis : Validates purity (e.g., C 63.58% theoretical vs. 63.23% observed in ) .

Q. What are the primary research applications of this compound in organic synthesis?

- Methodological Answer : The compound serves as a precursor for β-amino acid derivatives (via Boc-protection and hydrolysis) and as a dienophile in Diels-Alder reactions. demonstrates its use in stereocontrolled syntheses, while notes structural analogs' roles in modulating neurotransmitter systems .

Advanced Research Questions

Q. How can researchers address stereochemical challenges in synthesizing this compound derivatives?

- Methodological Answer : Diastereomer separation via column chromatography (e.g., n-hexane/EtOAc 4:1 in ) or chiral HPLC is critical. For example, (±)-21 and (±)-22 diastereomers in show distinct melting points (56–58°C vs. 99–101°C), enabling physical separation. Computational modeling (e.g., DFT) can predict steric effects of substituents on cyclohexane rings .

Q. What methodologies resolve conflicting data in NMR and XRD analyses of cyclohexanecarboxylate derivatives?

- Methodological Answer : Discrepancies between NMR (dynamic conformers) and XRD (static crystal structures) require multi-technique validation. resolves disorder in crystal structures using occupancy refinement (e.g., 68.4% vs. 31.6% for disordered conformers). Variable-temperature NMR can detect conformational exchange broadening, reconciling solution vs. solid-state data .

Q. How does computational modeling predict the reactivity of this compound in Diels-Alder reactions?

- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to assess electron-deficient dienophile behavior. ’s structural analogs (e.g., trans-ethyl 4-aminocyclohexanecarboxylate) show that substituent effects (e.g., fluorine in ) alter electron density, guiding synthetic design .

Q. What strategies mitigate side reactions during methylenation of Ethyl 4-oxocyclohexanecarboxylate?

- Methodological Answer : Side reactions (e.g., over-methylenation or ring-opening) are minimized by:

- Using anhydrous conditions (e.g., THF dried over molecular sieves).

- Slow reagent addition to control exothermicity.

- Quenching with protic solvents (e.g., MeOH) post-reaction, as in ’s protocol .

Q. How do solvent polarity and temperature affect the regioselectivity of this compound in nucleophilic additions?

- Methodological Answer : Polar aprotic solvents (e.g., DMF) stabilize transition states in conjugate additions, favoring β-attack. ’s analogs show that low temperatures (−78°C) enhance stereoselectivity by slowing competing pathways. Kinetic vs. thermodynamic control can be probed via time-resolved IR .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.